7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide
Descripción
7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide is a spirocyclic compound featuring a unique heteroatom arrangement with oxygen (oxa), sulfur (thia), and nitrogen (aza) within its bicyclic framework. This molecule belongs to a class of spirocycles widely explored in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity and metabolic stability .
Available data indicate that this compound is often synthesized as a hydrochloride salt or functionalized with protective groups like tert-butoxycarbonyl (Boc) to enhance solubility and stability during synthetic workflows . However, commercial availability varies; some derivatives are listed as discontinued, highlighting challenges in sourcing for research purposes .
Propiedades
IUPAC Name |
7-oxa-1λ6-thia-2-azaspiro[3.5]nonane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c8-11(9)6(5-7-11)1-3-10-4-2-6/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYUOUCNVPSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-12-5 | |
| Record name | 7-oxa-1lambda6-thia-2-azaspiro[3.5]nonane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
The synthesis of 7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing both oxygen and sulfur atoms. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Spirocyclic compounds with heteroatom variations or substituent modifications exhibit distinct physicochemical and pharmacological profiles. Below is a detailed comparison:
Structural Analogues and Heteroatom Variations
Key Observations:
- 7-Oxa-1-thia-2-azaspiro) .
- Sulfone vs. Non-Sulfone Analogues: The 1,1-dioxide group improves aqueous solubility and metabolic stability compared to non-sulfonated spirocycles, as seen in thienothiadiazine dioxides .
- Substituent Effects: Boc-protected derivatives (e.g., tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) are intermediates in drug synthesis, enabling selective functionalization .
Pharmacological Activity
- Sigma Receptor Modulation: 2,7-Diazaspiro[3.5]nonane derivatives demonstrate selective sigma-1 receptor (S1R) agonism/antagonism, with compound 4b reversing mechanical hypersensitivity in vivo . In contrast, 7-Oxa-1-thia-2-azaspiro derivatives lack direct S1R activity but may target related pathways due to structural similarity .
- Anti-Osteoporotic Potential: Compound E197 (1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide) inhibits osteoclast adhesion without affecting osteoblast function, a unique mechanism compared to traditional therapies .
- Toxicity Profiles: Sulfone-containing spirocycles like 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide hydrochloride exhibit acute toxicity (H302: harmful if swallowed) and environmental hazards, necessitating stringent handling protocols .
Actividad Biológica
7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide is a unique spirocyclic compound characterized by its molecular formula and notable for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its diverse biological properties.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes both oxygen and sulfur atoms, contributing to its chemical reactivity and biological activity. The molecular structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₆H₁₁NO₃S |
| Molar Mass | 177.22 g/mol |
| CAS Number | 2305253-12-5 |
| IUPAC Name | 7-Oxa-1λ6-thia-2-azaspiro[3.5]nonane 1,1-dioxide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in metabolic pathways. The exact mechanisms can vary based on the type of biological activity being studied.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against a range of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
| Study Reference | Microorganism Tested | Activity Observed |
|---|---|---|
| E. coli | Inhibition of growth at low concentrations | |
| S. aureus | Effective against resistant strains | |
| C. albicans | Significant antifungal activity |
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Studies
A notable case study examined the effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions using precursors containing both sulfur and oxygen atoms under acidic or basic conditions. Its applications extend beyond biological research into medicinal chemistry, where it serves as a building block for more complex molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the spirocyclic core of 7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide?
- Methodological Answer : The synthesis typically involves cyclization of precursors containing oxa (oxygen), thia (sulfur), and aza (nitrogen) moieties. For example, a two-step cyclization using lithium aluminum hydride (LiAlH₄) under anhydrous conditions yields >82% purity for analogous spirocyclic compounds. Optimization of solvent polarity (e.g., tetrahydrofuran) and temperature (0–25°C) enhances regioselectivity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structural integrity of this compound?
- Methodological Answer : ¹H NMR analysis at 400 MHz in deuterated dimethyl sulfoxide (DMSO-d₆) reveals characteristic peaks for the spirocyclic framework. Key signals include:
- δ 7.41–7.33 ppm : Aromatic protons from substituents.
- δ 3.50–3.20 ppm : Methylene groups adjacent to sulfur and oxygen atoms.
- δ 1.20–1.10 ppm : tert-Butyl groups in ester derivatives.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Q. What are the primary challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?
- Methodological Answer : Racemization often occurs at the spirocyclic junction due to steric strain. Chiral auxiliaries (e.g., Boc-protected amines) or asymmetric catalysis using palladium complexes can enforce stereochemical control. Monitoring via chiral HPLC with a cellulose-based column resolves enantiomers .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions compared to non-spiro analogs?
- Methodological Answer : The spirocyclic framework induces torsional strain, increasing electrophilicity at the sulfur dioxide group. Density functional theory (DFT) calculations (B3LYP/6-31G*) show a 15–20% reduction in activation energy for SN2 reactions at the thia site compared to linear analogs. Experimental validation via kinetic isotope effect (KIE) studies confirms transition-state stabilization .
Q. How do structural modifications (e.g., methyl or halogen substituents) impact the compound’s biological activity in osteoclast inhibition?
- Methodological Answer : Derivatives like 4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (E197) show 50% inhibition of osteoclastogenesis at 10 µM in murine models. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to RANKL receptors, while bulky substituents reduce bioavailability. In vitro assays using TRAP staining and qPCR for NFATc1 are critical for evaluation .
Q. What computational strategies are effective for predicting the compound’s metabolic stability and off-target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) against cytochrome P450 isoforms (CYP3A4, CYP2D6) identifies potential metabolic hotspots. Pharmacophore modeling (LigandScout) combined with MD simulations (AMBER) predicts off-target binding to sigma receptors (σ1/σ2). Validation via hepatic microsomal assays and radioligand displacement studies reduces false positives .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be systematically resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, cell line variability). Standardization using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
